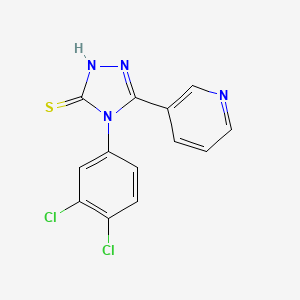

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4S/c14-10-4-3-9(6-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUBQDWKENKZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: Halogen atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or Grignard reagents.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Modified triazole derivatives

Substitution: Alkylated or arylated phenyl derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives displayed promising activity against bacteria and fungi. The mechanism involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | C. albicans | 20 |

Anticancer Potential

Triazole compounds have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that the compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

Mechanism of Action:

The anticancer activity may be attributed to:

- Enzyme Inhibition : Inhibition of topoisomerase or other critical enzymes involved in DNA replication.

- Receptor Modulation : Interference with growth factor signaling pathways.

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture due to their effectiveness against various plant pathogens. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new agricultural fungicides.

Case Studies

Recent literature highlights several case studies focusing on the compound's applications:

- Antimicrobial Study : A study evaluated the efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that modifications to the thiol group significantly enhanced antimicrobial activity .

- Cancer Research : Another study assessed the potential of triazole derivatives in inhibiting tumor growth in vivo models. The findings suggested that these compounds could be developed into therapeutic agents for specific cancer types .

Mecanismo De Acción

The mechanism of action of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding, coordination with metal ions, or covalent modification of target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3,4-dichlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

- 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its potential as a therapeutic agent or functional material compared to similar compounds.

Actividad Biológica

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the triazole family, known for its pharmacological potential, particularly as antifungal and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H8Cl2N4S

- Molecular Weight : 323.2 g/mol

- CAS Number : 438031-57-3

The presence of a triazole ring combined with a thiol group enhances its reactivity and biological activity. The dichlorophenyl and pyridine moieties contribute to its interaction with biological targets.

The biological activity of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol primarily involves:

- Inhibition of Enzymes : The compound can inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial in fungal ergosterol biosynthesis. This inhibition disrupts cell membrane integrity in fungi .

- Binding Interactions : The triazole ring and thiol group facilitate binding through hydrogen bonding and covalent modification of target proteins .

Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The specific compound has shown effectiveness against various fungal strains by disrupting ergosterol synthesis. A study indicated that triazole derivatives could be classified based on their minimum inhibitory concentration (MIC) values:

| Activity Level | MIC (μg/mL) |

|---|---|

| Poor | ≥32 |

| Modest | 16–32 |

| Good | 4–8 |

| Excellent | 0.06–2 |

| Outstanding | <0.06 |

The compound's MIC values suggest it has potential for development as an antifungal agent .

Antimicrobial Activity

In addition to antifungal properties, the compound has been investigated for antibacterial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains through similar mechanisms involving enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl group can significantly affect the biological activity. For instance:

- Substituent Variations : Changing halogen atoms or introducing alkyl groups can enhance potency against specific pathogens.

- Thiol Group Importance : The thiol group is critical for maintaining biological activity due to its role in redox reactions and interactions with metal ions in enzymes .

Study 1: Antifungal Efficacy

A recent study evaluated a series of 1,2,4-triazole derivatives including our compound against Candida albicans and Aspergillus fumigatus. Results indicated that the tested compound exhibited excellent antifungal activity with an MIC of 0.5 μg/mL against C. albicans, outperforming several commercial antifungals .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial potential of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with an MIC of 8 μg/mL against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under basic conditions yields the target compound . Key intermediates like hydrazinecarbothioamides are alkylated or converted to Mannich bases for further derivatization . Structural confirmation involves elemental analysis , ¹H-NMR , and LC-MS to verify purity and molecular identity .

Q. How is the compound’s structure validated post-synthesis?

- Methodology :

- ¹H-NMR : Identifies proton environments, e.g., aromatic protons from dichlorophenyl (δ 7.4–7.6 ppm) and pyridyl groups (δ 8.5–9.0 ppm) .

- LC-MS : Confirms molecular weight (e.g., m/z 326.2 for C₁₃H₈Cl₂N₄S) and detects impurities .

- Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- GHS hazards : Acute toxicity (oral, Category 4), skin corrosion (Category 2), and respiratory irritation (Category 3) .

- Safety measures : Use fume hoods, wear nitrile gloves, and avoid inhalation. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can molecular docking and ADME analysis guide the prioritization of derivatives for biological testing?

- Methodology :

- Molecular docking : Compare binding affinities of derivatives to target enzymes (e.g., fungal CYP51 for antifungal activity). For example, derivatives with pyridyl groups show stronger hydrogen bonding to active sites than pyrrole analogs .

- ADME prediction : Use tools like SwissADME to assess bioavailability (e.g., logP <5 for optimal membrane permeability) and metabolic stability (e.g., low CYP450 inhibition risk) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency)?

- Methodology :

- Dose-response assays : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to establish IC₅₀ values. For instance, S-alkylated derivatives may exhibit stronger antifungal activity (IC₅₀ = 2.5 µM) than antibacterial (IC₅₀ = 25 µM) .

- Target-specific assays : Use enzyme inhibition studies (e.g., alpha-amylase for antidiabetic potential) to isolate mechanisms. Triazole-thiols inhibit alpha-amylase by 60% at 10 µM via competitive binding .

Q. How can substituent modifications (e.g., S-alkylation vs. Mannich base formation) enhance bioactivity?

- Methodology :

- S-alkylation : Introduce alkyl chains (e.g., methyl, ethyl) to improve lipophilicity and membrane penetration. Ethyl derivatives show 3x higher antifungal activity than parent compounds .

- Mannich bases : Incorporate aminoalkyl groups to enhance solubility and target binding. For example, morpholine-containing derivatives exhibit improved IC₅₀ values against Candida spp. .

Q. What spectroscopic or computational tools elucidate the compound’s coordination chemistry with metal ions?

- Methodology :

- FT-IR : Detect shifts in ν(S-H) (2550 cm⁻¹) upon metal coordination, confirming thiolate bonding .

- DFT calculations : Optimize geometry and calculate charge distribution to predict stable metal complexes (e.g., Cu²⁺ complexes show enhanced catalytic activity in oxidation reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.